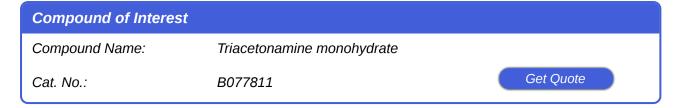


The Discovery and Enduring Legacy of Triacetonamine Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacetonamine, chemically known as 2,2,6,6-tetramethyl-4-piperidone, and its common commercial form, **triacetonamine monohydrate**, represent a cornerstone in the synthesis of a wide array of commercially significant compounds. From its initial discovery in the late 19th century, this versatile heterocyclic ketone has become an indispensable building block in the production of hindered amine light stabilizers (HALS), pharmaceuticals, and various specialty chemicals. This in-depth technical guide explores the history of **triacetonamine monohydrate**, from its first synthesis to the evolution of its production methods, providing detailed experimental protocols and key quantitative data for laboratory and industrial applications.

Discovery and Historical Development

The story of triacetonamine begins with the pioneering work of the German chemist William Heintz in 1874. In his seminal paper published in Justus Liebigs Annalen der Chemie, Heintz described the synthesis of a novel compound he named "Triacetonamin"[1]. His method was an indirect, two-step process. First, acetone was subjected to a self-condensation reaction to produce phorone (2,6-dimethyl-2,5-heptadien-4-one). In the second step, phorone was reacted with ammonia, leading to the formation of the cyclic ketone, triacetonamine. While groundbreaking, this initial synthesis pathway was relatively inefficient.



A significant advancement in the production of triacetonamine came with the development of a more direct, one-step synthesis from acetone and ammonia. This method, which has been refined over the decades, involves the reaction of acetone with ammonia in the presence of a catalyst. Various catalysts and reaction conditions have been explored to improve the yield and efficiency of this direct synthesis, making it the preferred industrial method today.

Quantitative Data

The physical and chemical properties of triacetonamine and its monohydrate are crucial for its handling, storage, and application in synthesis. The following tables summarize key quantitative data for both forms.

Table 1: Properties of Triacetonamine (Anhydrous)

Property	Value
CAS Number	826-36-8
Molecular Formula	C ₉ H ₁₇ NO
Molecular Weight	155.24 g/mol
Appearance	Colorless or white solid
Melting Point	43 °C
Boiling Point	205 °C
Density	0.882 g/cm ³
Solubility	Moderately soluble in water; soluble in most organic solvents

Table 2: Properties of **Triacetonamine Monohydrate**



Property	Value
CAS Number	10581-38-1
Molecular Formula	C ₉ H ₁₉ NO ₂
Molecular Weight	173.25 g/mol
Appearance	White to pale yellow crystalline powder
Melting Point	58-60 °C
Boiling Point	Decomposes upon heating
Solubility	Soluble in water, ethanol, and acetone

Experimental Protocols

The synthesis of triacetonamine has evolved significantly since its discovery. Below are detailed methodologies for both the historical and modern synthesis routes.

Heintz's Synthesis from Phorone and Ammonia (Historical Method)

This protocol is based on the principles described in Heintz's original work.

Materials:

- Phorone (2,6-dimethyl-2,5-heptadien-4-one)
- Aqueous ammonia (28-30%)
- Ethanol
- Hydrochloric acid (for purification, optional)
- Sodium hydroxide (for purification, optional)

Procedure:



- In a sealed reaction vessel, dissolve phorone in ethanol.
- Add an excess of aqueous ammonia to the solution.
- Heat the mixture under pressure at a temperature of 100-120 °C for several hours.
- After cooling, the excess ammonia and ethanol are removed by distillation.
- The resulting crude triacetonamine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt.
- To form the hydrochloride salt, the crude product is dissolved in a suitable solvent (e.g., ether) and treated with hydrochloric acid. The precipitated salt is then filtered and can be recrystallized.
- The free base can be regenerated by treating the hydrochloride salt with a strong base, such as sodium hydroxide.

Direct Synthesis from Acetone and Ammonia (Modern Method)

This protocol describes a common laboratory-scale direct synthesis of triacetonamine.

Materials:

- Acetone
- Ammonia gas or aqueous ammonia (28-30%)
- Calcium chloride (or another suitable catalyst, e.g., ammonium chloride)
- Hydrochloric acid
- · Sodium hydroxide
- Diethyl ether (or other suitable extraction solvent)

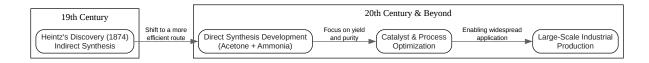
Procedure:



- In a round-bottom flask equipped with a stirrer and a gas inlet tube (if using ammonia gas), place acetone and the catalyst (e.g., calcium chloride).
- Cool the flask in an ice bath.
- Slowly bubble ammonia gas through the acetone or add aqueous ammonia dropwise while maintaining the temperature below 20 °C.
- After the addition is complete, allow the mixture to stir at room temperature for several days (the reaction time can vary significantly depending on the catalyst and temperature).
- The reaction mixture is then made alkaline by the addition of a concentrated sodium hydroxide solution.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
- The solvent is removed by rotary evaporation.
- The crude triacetonamine is purified by vacuum distillation. The monohydrate can be obtained by crystallization from water.

Evolution of Synthesis

The progression from an indirect, multi-step synthesis to a more efficient, direct catalytic process marks a significant development in the history of triacetonamine production. This evolution was driven by the increasing industrial demand for this key intermediate.



Click to download full resolution via product page



Caption: Evolution of Triacetonamine Synthesis.

Conclusion

From its discovery by William Heintz to its current status as a high-volume industrial chemical, **triacetonamine monohydrate** has had a profound impact on various fields of chemistry. Its unique structure and reactivity have made it an essential precursor for a wide range of products, most notably hindered amine light stabilizers that protect countless materials from degradation. The continuous refinement of its synthesis underscores the enduring importance of this foundational molecule in both academic research and industrial applications. The detailed data and protocols provided in this guide aim to support researchers and professionals in leveraging the full potential of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Full text of "Justus Liebigs Annalen der Chemie" [archive.org]
- To cite this document: BenchChem. [The Discovery and Enduring Legacy of Triacetonamine Monohydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077811#discovery-and-history-of-triacetonamine-monohydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com